Secorapamycin A monosodium, also known as seco rapamycin sodium salt, is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. This compound has garnered attention due to its potential applications in various scientific fields, particularly in pharmacology and biochemistry. Secorapamycin A monosodium is classified as a macrolide antibiotic and an immunosuppressant, sharing structural similarities with other compounds in the rapamycin family.
The primary source of secorapamycin A monosodium is the fermentation of Streptomyces hygroscopicus, which naturally produces rapamycin. The compound can be synthesized through chemical modifications of rapamycin, particularly through ring-opening reactions that lead to the formation of secorapamycin A monosodium .
Secorapamycin A monosodium is classified under:
The synthesis of secorapamycin A monosodium primarily involves:
The industrial production often employs large-scale fermentation techniques where Streptomyces hygroscopicus is cultured under specific conditions to maximize rapamycin yield. Following fermentation, chemical modifications are applied to achieve secorapamycin A monosodium. This process may involve various reagents and reaction conditions tailored to optimize the yield and purity of the final product.
Secorapamycin A monosodium retains the core structure of rapamycin but differs in specific functional groups due to the ring-opening reaction. The structural formula can be represented as follows:
The molecular weight of secorapamycin A monosodium is approximately 883.14 g/mol. The compound exhibits a complex three-dimensional structure characteristic of macrolides, influencing its biological activity.
Secorapamycin A monosodium participates in several chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to the formation of various derivatives that may have distinct pharmacological properties.
Secorapamycin A monosodium functions similarly to other rapamycin derivatives by inhibiting the mechanistic target of rapamycin (mTOR) signaling pathway. This inhibition affects cellular processes such as growth, proliferation, and survival, making it a valuable compound in cancer research and immunology .
The mechanism involves binding to mTOR complex 1 (mTORC1), leading to downstream effects on protein synthesis and cell cycle regulation. This action underlines its potential therapeutic applications in conditions such as cancer and autoimmune diseases.
Relevant analyses often include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
Secorapamycin A monosodium has a wide range of scientific applications:
This compound's diverse applications highlight its significance in both research and therapeutic contexts, paving the way for future studies exploring its full potential.
Secorapamycin A monosodium originates from the structural modification of Rapamycin (Sirolimus), a macrolide immunosuppressant. This derivative is synthesized through lactone ring hydrolysis, where Rapamycin’s cyclic ester bond (between C21 and C42) undergoes cleavage under alkaline conditions. This reaction yields an open-chain carboxylic acid intermediate, Secorapamycin A, which is subsequently neutralized with sodium hydroxide to form the stable monosodium salt Secorapamycin A monosodium (C~51~H~78~NNaO~13~, MW 936.15 g/mol) [1] [3] [5].
The ring-opened structure eliminates Rapamycin’s capacity to form the FKBP12-mTOR inhibitory complex. This is attributed to the disruption of the conformational epitope required for mTOR binding, rendering Secorapamycin A biologically inert toward mTOR signaling pathways [1] . Key structural modifications include:
Table 1: Structural Comparison of Rapamycin and Secorapamycin A Monosodium
| Feature | Rapamycin | Secorapamycin A Monosodium |
|---|---|---|
| Macrolide Ring | Closed | Open-chain |
| Key Functional Group | Lactone (ester) | Carboxylate (sodium salt) |
| Molecular Weight | 914.17 g/mol | 936.15 g/mol |
| mTOR Binding | Active | Inactive |
| Aqueous Solubility | Low | Enhanced (≥46 mg/mL in DMSO) |
Secorapamycin A monosodium serves as a metabolic precursor for dihydro-Sirolimus (M2), a bioactive derivative. In human hepatic, jejunal mucosal, and Caco-2 cell homogenates, its metabolism occurs via NADPH-dependent cytochrome P450 (CYP) oxidation, predominantly mediated by CYP3A4. This enzymatic pathway converts Secorapamycin A into M2 through reduction of the C40-C41 alkene bond [1] .
Non-enzymatic degradation pathways include:
Notably, ketoconazole (100 μM), a potent CYP3A4 inhibitor, fails to suppress M2 formation in tissue homogenates. This indicates parallel non-enzymatic or CYP-independent pathways contribute to metabolite generation [1] . In Caco-2 monolayers, apical-to-basolateral transport of Secorapamycin A is minimal (≤10% bioavailability), while basolateral-to-apical flux is enhanced by P-glycoprotein (P-gp) efflux inhibitors like LY335979. This confirms P-gp-mediated secretion limits intestinal absorption [1] [5].
Table 2: Metabolic Pathways of Secorapamycin A Monosodium
| Pathway | Conditions | Primary Metabolite | Efficiency |
|---|---|---|---|
| CYP3A4 Oxidation | NADPH-dependent | Dihydro-Sirolimus (M2) | 20% in hepatic homogenates |
| Non-Enzymatic Hydrolysis | pH < 5.0 | Carboxylic acid | pH-dependent |
| P-gp-Mediated Transport | Basolateral exposure | M2 (apical secretion) | Enhanced by LY335979 |
The sodium salt moiety in Secorapamycin A significantly enhances its physicochemical stability compared to the free acid or Rapamycin. Key stabilization mechanisms include:
These properties enable extended shelf-life under controlled conditions: storage at –20°C under nitrogen with protection from light preserves integrity for >6 months. In aqueous solutions (pH 7.4), the half-life exceeds 12.3 hours, whereas Rapamycin degrades within 4.8 hours .
Analog design strategies leverage sodium salt formation to optimize bioavailability:
Table 3: Stability Parameters of Secorapamycin A Monosodium vs. Precursors
| Parameter | Secorapamycin A Monosodium | Secorapamycin A (Free Acid) | Rapamycin |
|---|---|---|---|
| Aqueous Half-Life | 12.3 hours (pH 7.4) | 3.1 hours (pH 7.4) | 4.8 hours |
| Thermal Stability | –20°C (stable) | –80°C (required) | –20°C (stable) |
| Photodegradation | Light-resistant | Light-sensitive | Light-sensitive |
| P-gp Binding | Low | Moderate | High |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6